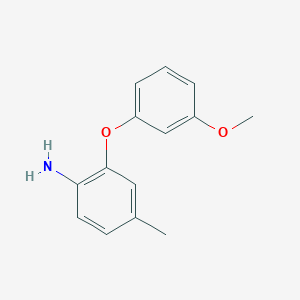

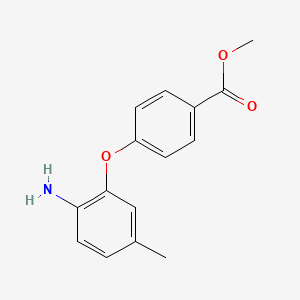

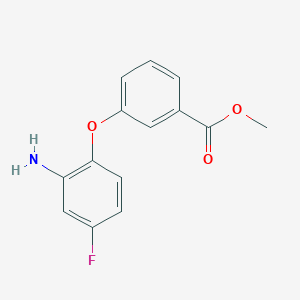

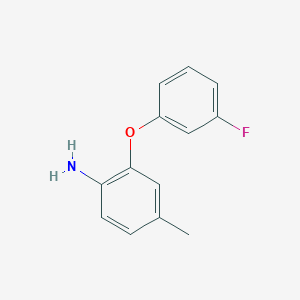

3-Chloro-4-(2-ethylphenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Proteomics Research

3-Chloro-4-(2-ethylphenoxy)aniline: is utilized in proteomics research due to its potential as a biochemical reagent . In proteomics, it can be used to modify proteins or peptides to study their structure, function, and interactions. The compound’s reactivity with amino groups makes it a valuable tool for labeling or cross-linking studies, which are essential for understanding protein dynamics and interactions within the cell.

Pharmacology

In the field of pharmacology, 3-Chloro-4-(2-ethylphenoxy)aniline serves as a building block for the synthesis of various drug-like compounds . Its aniline group is a common feature in many pharmaceuticals, contributing to the compound’s ability to interact with biological targets and modulate physiological processes. It’s particularly valuable in the development of new medications where it can be incorporated into molecules to improve their pharmacokinetic properties or reduce potential side effects.

Material Science

Material scientists employ 3-Chloro-4-(2-ethylphenoxy)aniline in the synthesis of novel materials . Its molecular structure allows for the creation of polymers with specific properties, such as increased durability or conductivity. These materials can be used in a variety of applications, ranging from electronics to coatings that protect against environmental damage.

Analytical Chemistry

In analytical chemistry, 3-Chloro-4-(2-ethylphenoxy)aniline is used as a standard or reference compound in various chromatographic and spectroscopic methods . Its well-defined structure and properties make it an ideal candidate for calibrating instruments and validating analytical methods, ensuring accurate and reliable results in chemical analysis.

Biochemistry

Biochemists use 3-Chloro-4-(2-ethylphenoxy)aniline in enzymatic and substrate studies due to its reactive nature . It can act as an inhibitor or a substrate analog, helping to elucidate enzyme mechanisms or to screen for enzyme activity. This is crucial for understanding metabolic pathways and for the development of enzyme-based assays.

Environmental Science

In environmental science, 3-Chloro-4-(2-ethylphenoxy)aniline may be studied for its environmental impact and degradation . Researchers can investigate how this compound breaks down in the environment, what byproducts are formed, and how it affects ecosystems. This information is vital for assessing the ecological risks associated with the use of this chemical in various industries.

Agriculture

The compound’s role in agriculture is linked to its potential use in the synthesis of agrochemicals . As a precursor to herbicides, pesticides, and fungicides, 3-Chloro-4-(2-ethylphenoxy)aniline can contribute to the development of new formulations that are more effective and potentially less harmful to the environment.

Safety and Hazards

Safety precautions for handling “3-Chloro-4-(2-ethylphenoxy)aniline” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, keep away from heat/sparks/open flames/hot surfaces, and avoid spraying on an open flame or other ignition source .

将来の方向性

“3-Chloro-4-(2-ethylphenoxy)aniline” is a versatile chemical compound with promising applications in scientific research, including pharmaceuticals, materials science, and organic synthesis.

Relevant Papers

While specific papers on “3-Chloro-4-(2-ethylphenoxy)aniline” are not available, research on aniline derivatives and their synthesis, characterization, and application as sensors is available .

特性

IUPAC Name |

3-chloro-4-(2-ethylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(16)9-12(14)15/h3-9H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWUVSMEYJVUEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(2-ethylphenoxy)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)